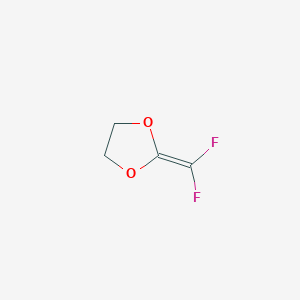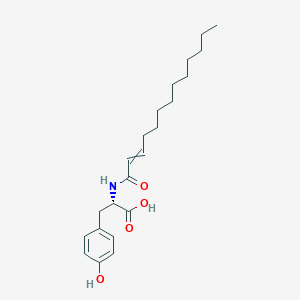![molecular formula C18H15F3N4O B14220097 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- CAS No. 821783-83-9](/img/structure/B14220097.png)
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is a complex organic compound that belongs to the class of heterocyclic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which are then treated with amines to form pyrazine-2-carboxamides .
Industrial Production Methods
Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability . These methods allow for the production of large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, triethylamine, and 4-dimethylaminopyridine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrazine-2-carboxamides and their derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and antifungal properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Medicine
In medicine, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is investigated for its potential use as an antitubercular agent. Its derivatives have shown promising activity against Mycobacterium tuberculosis, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound diffuses into cells and is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase . Pyrazinoic acid then interferes with fatty acid synthase, disrupting the synthesis of new fatty acids required for cell growth and replication . This leads to the inhibition of bacterial growth and the eventual death of the cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazine derivatives such as pyrazinamide, pyridazine, and pyridazinone . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable compound for various applications .
Conclusion
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications for this compound.
Propriétés
Numéro CAS |
821783-83-9 |
|---|---|
Formule moléculaire |
C18H15F3N4O |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
N-(2-pyridin-4-ylethyl)-5-[3-(trifluoromethoxy)phenyl]pyrazin-2-amine |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-2-14(10-15)16-11-25-17(12-24-16)23-9-6-13-4-7-22-8-5-13/h1-5,7-8,10-12H,6,9H2,(H,23,25) |
Clé InChI |
WEXILEUTEVKWOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


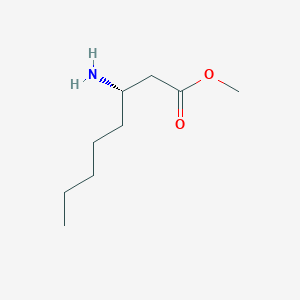
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
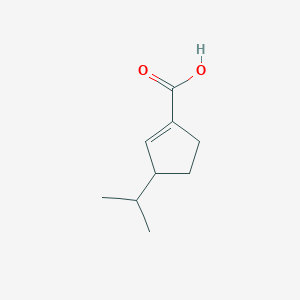
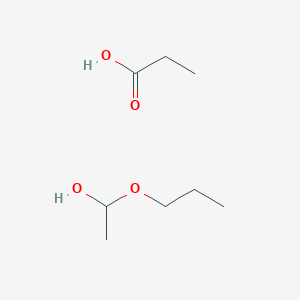
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

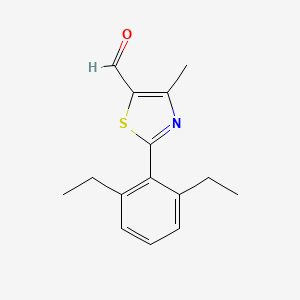
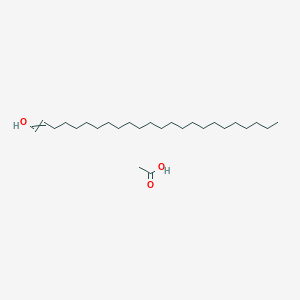
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
